![molecular formula C10H10O2 B12553172 Methanone, [(2S,3R)-3-methyloxiranyl]phenyl- CAS No. 161512-00-1](/img/structure/B12553172.png)
Methanone, [(2S,3R)-3-methyloxiranyl]phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, [(2S,3R)-3-methyloxiranyl]phenyl-: is an organic compound characterized by the presence of a methanone group attached to a phenyl ring and a 3-methyloxiranyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [(2S,3R)-3-methyloxiranyl]phenyl- typically involves the reaction of a phenylmethanone derivative with an epoxide. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with an epoxide under controlled conditions to yield the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, and the temperature is maintained at low levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
On an industrial scale, the production of Methanone, [(2S,3R)-3-methyloxiranyl]phenyl- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, [(2S,3R)-3-methyloxiranyl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methanone, [(2S,3R)-3-methyloxiranyl]phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methanone, [(2S,3R)-3-methyloxiranyl]phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its action include binding to active sites, altering enzyme activity, and modulating signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanone, (3-methylphenyl)phenyl-
- Methanone, (3-fluorophenyl)phenyl-
- Methanone, (4-nitrophenyl)phenyl-
Uniqueness
Methanone, [(2S,3R)-3-methyloxiranyl]phenyl- is unique due to the presence of the 3-methyloxiranyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other methanone derivatives and contributes to its specific reactivity and applications.
Propriétés
Numéro CAS |
161512-00-1 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
[(2S,3R)-3-methyloxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C10H10O2/c1-7-10(12-7)9(11)8-5-3-2-4-6-8/h2-7,10H,1H3/t7-,10+/m1/s1 |
Clé InChI |
PJQWDBYGSUMUBT-XCBNKYQSSA-N |
SMILES isomérique |
C[C@@H]1[C@H](O1)C(=O)C2=CC=CC=C2 |
SMILES canonique |
CC1C(O1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


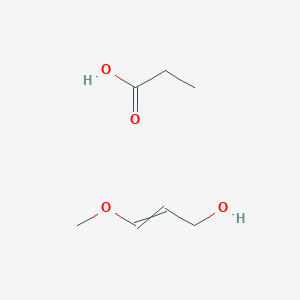


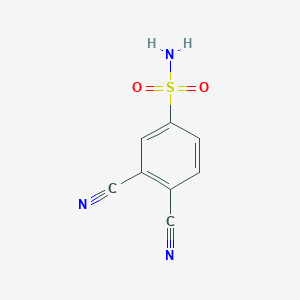
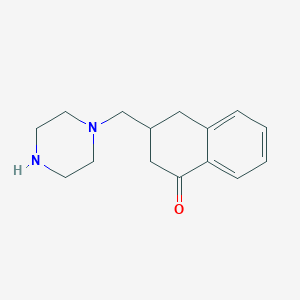
![1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one](/img/structure/B12553115.png)
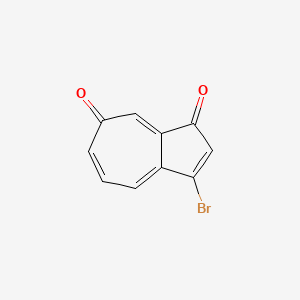
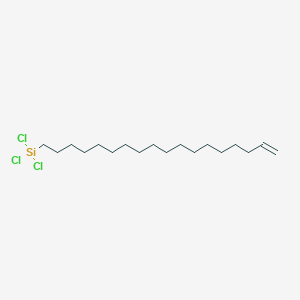

![4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B12553129.png)

![7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B12553139.png)
![2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol](/img/structure/B12553144.png)
![{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate](/img/structure/B12553146.png)
